

Protocol for the Synthesis and Purification of Demethoxyfumitremorgin C

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Compound of Interest

Compound Name: demethoxyfumitremorgin C

Cat. No.: B160368

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Application Note

Introduction

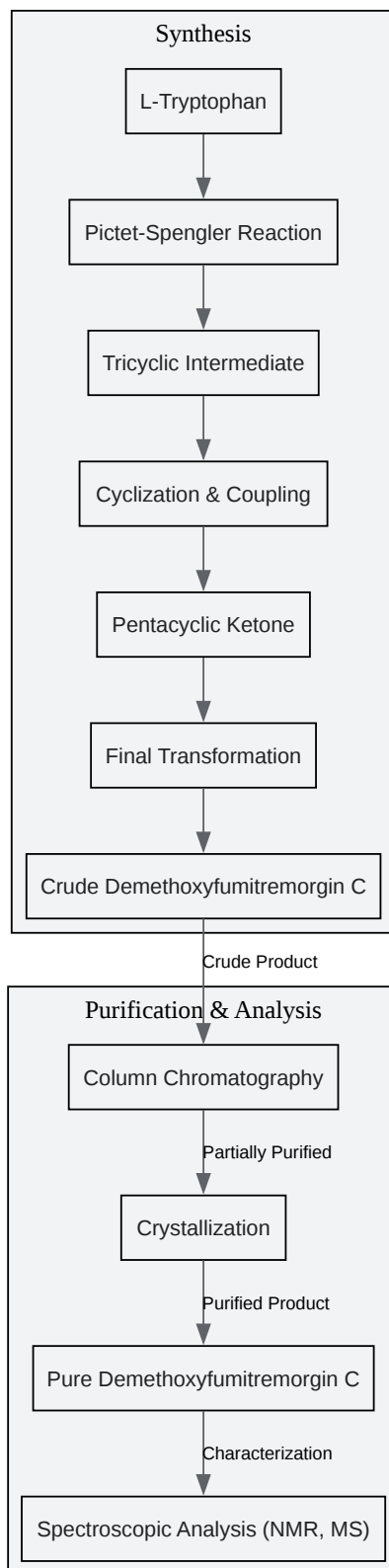
Demethoxyfumitremorgin C is a mycotoxin produced by various fungi, notably *Aspergillus fumigatus*. It is an indole alkaloid that has garnered significant interest in the scientific community for its biological activities. Primarily, it acts as an inhibitor of mammalian cell cycle progression at the G2/M transition and induces apoptosis in cancer cells.[1][2] Research has shown its potential as an agent against human prostate cancer by activating both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1][2] This document provides a detailed protocol for the asymmetric synthesis of **demethoxyfumitremorgin C**, adapted from established synthetic routes, and outlines methods for its purification and characterization.

Biological Activity: Apoptosis Induction

Demethoxyfumitremorgin C exerts its cytotoxic effects on cancer cells by triggering programmed cell death, or apoptosis.[1] Treatment of cancer cells with this compound leads to the downregulation of anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, while upregulating the pro-apoptotic protein Bax.[1] This shift in the balance of apoptotic regulators results in the activation of a cascade of caspases, including caspase-3, -8, and -9, ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and cell death.[1]

Synthesis and Purification Workflow

The following diagram outlines the major steps involved in the synthesis and purification of **demethoxyfumitremorgin C**.

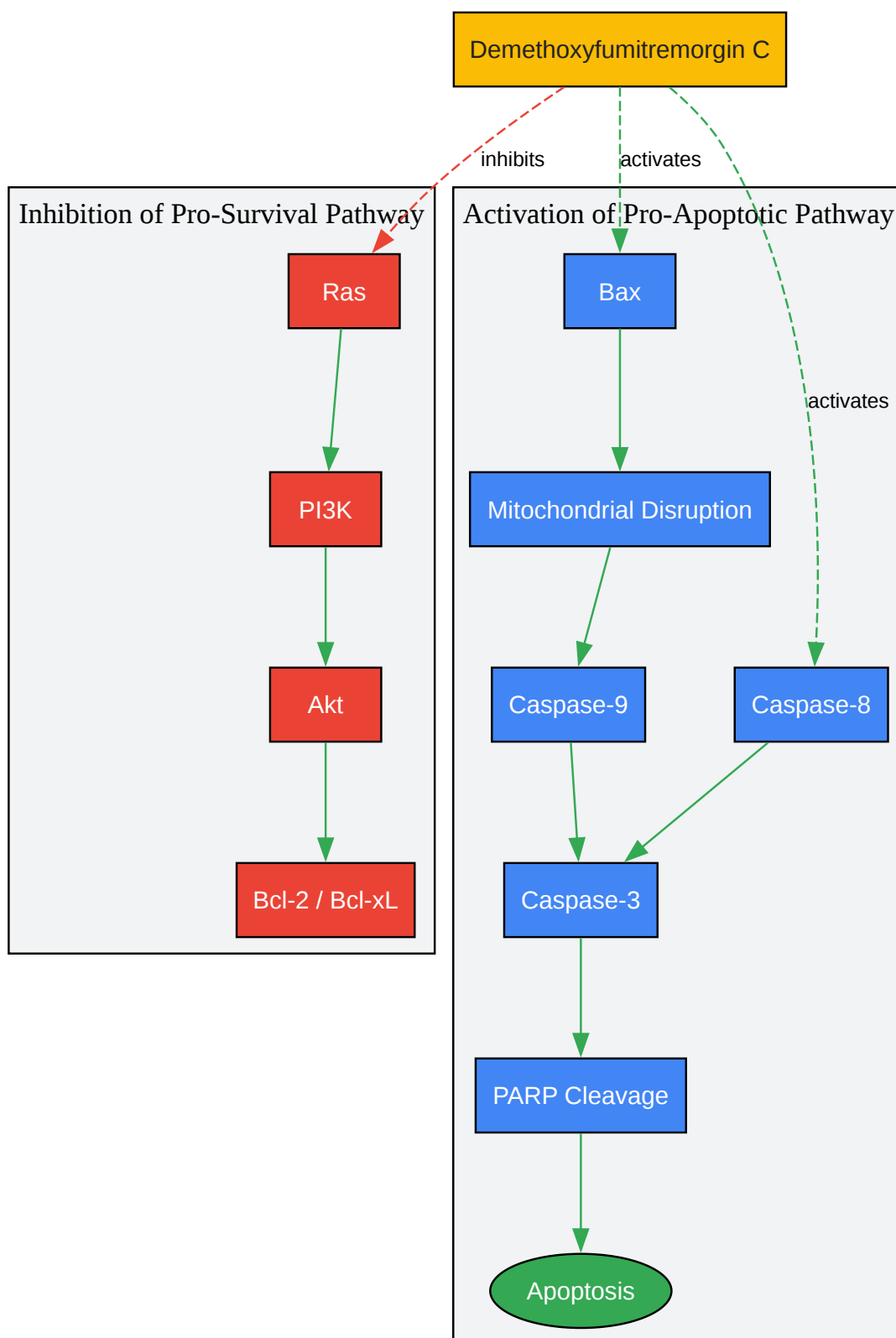


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Caption: Workflow for **Demethoxyfumitremorgin C** Synthesis and Purification.

Apoptotic Signaling Pathway of Demethoxyfumitremorgin C

The diagram below illustrates the signaling cascade initiated by **demethoxyfumitremorgin C**, leading to apoptosis in cancer cells.



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Caption: Apoptotic Signaling Cascade Induced by **Demethoxyfumitremorgin C**.

Experimental Protocols

I. Asymmetric Synthesis of **Demethoxyfumitremorgin C**

This protocol is based on the asymmetric synthesis route developed by Bailey et al. (1993).^[3] The key steps involve a modified Pictet-Spengler reaction to establish the core tricyclic system with the correct stereochemistry, followed by further cyclizations to construct the pentacyclic framework.

Materials:

- L-Tryptophan
- Appropriate aldehyde for Pictet-Spengler reaction
- Reagents for cyclization and coupling reactions
- Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Ethyl Acetate (EtOAc)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and reaction setup

Procedure:

- Step 1: Modified Pictet-Spengler Reaction
 - Dissolve L-Tryptophan in an appropriate solvent under an inert atmosphere.
 - Cool the reaction mixture to the specified temperature for kinetic control.
 - Add the aldehyde reactant dropwise.
 - Stir the reaction for the designated time, monitoring by Thin Layer Chromatography (TLC).
 - Upon completion, perform an aqueous workup and extract the product.

- Purify the resulting optically pure cis-1,3-disubstituted tetrahydro- β -carboline intermediate by column chromatography.
- Step 2: Formation of the Pentacyclic Ketone
 - Convert the tricyclic intermediate from Step 1 into a suitable precursor for the subsequent cyclization.
 - Perform a series of coupling and cyclization reactions to construct the remaining rings of the pentacyclic system.
 - The specific reagents and conditions for these transformations should be followed as detailed in the source literature.
 - Purify the resulting pentacyclic ketone by column chromatography or crystallization.
- Step 3: Final Transformation to **Demethoxyfunitremorgin C**
 - Transform the pentacyclic ketone into the final product, **demethoxyfunitremorgin C**. This may involve olefination or other functional group manipulations.
 - Monitor the reaction progress by TLC.
 - After completion, quench the reaction and perform an extractive workup.
 - The crude product is then subjected to purification.

II. Purification Protocol

The purification of alkaloids like **demethoxyfunitremorgin C** is typically achieved through chromatographic methods.

Materials:

- Silica gel (for column chromatography)
- Solvents for elution (e.g., hexane, ethyl acetate, methanol, chloroform)
- Crude **demethoxyfunitremorgin C**

- Rotary evaporator
- TLC plates and developing chamber

Procedure:

- Column Chromatography
 - Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
 - Dissolve the crude **demethoxyfunitremorgin C** in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of the eluting solvents).
 - Load the sample onto the column.
 - Elute the column with a gradient of solvents, starting with a non-polar system and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane, followed by the addition of methanol to the ethyl acetate).
 - Collect fractions and monitor by TLC to identify the fractions containing the desired product.
 - Combine the pure fractions and evaporate the solvent under reduced pressure using a rotary evaporator.
- Crystallization (Optional)
 - For further purification, the product obtained from column chromatography can be recrystallized.
 - Dissolve the compound in a minimum amount of a hot solvent in which it is soluble.
 - Slowly cool the solution to allow for the formation of crystals.
 - If necessary, add a co-solvent in which the compound is less soluble to induce crystallization.

- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for **Demethoxyfumitremorgin C**

Property	Value
Molecular Formula	C ₂₁ H ₂₃ N ₃ O ₂
Molecular Weight	349.43 g/mol
Appearance	White to off-white solid
¹ H NMR (CDCl ₃ , MHz)	Data to be populated from experimental findings or literature values.
¹³ C NMR (CDCl ₃ , MHz)	Data to be populated from experimental findings or literature values.
Mass Spectrometry (m/z)	Data to be populated from experimental findings or literature values (e.g., [M+H] ⁺).

Note: Specific NMR chemical shifts should be determined experimentally and compared with literature values for confirmation of the structure.

Table 2: Summary of Reaction Yields (Hypothetical)

Reaction Step	Product	Yield (%)
Modified Pictet-Spengler Reaction	Tricyclic Intermediate	e.g., 75%
Formation of Pentacyclic Ketone	Pentacyclic Ketone	e.g., 60%
Final Transformation	Crude Demethoxyfumitremorgin C	e.g., 80%
Overall Yield	Pure Demethoxyfumitremorgin C	~36%

Note: The yields provided are for illustrative purposes and will vary based on experimental conditions and scale.

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References

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